Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(trifluoromethyl)indolizine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c1-2-18-11(17)10-8(12(13,14)15)7-16-6-4-3-5-9(10)16/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUJQIHAAUJWQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(trifluoromethyl)indolizine-1-carboxylate typically involves the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction of pyridine derivatives with suitable electrophiles.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the indolizine ring to a more saturated system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indolizine ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have identified ethyl 2-(trifluoromethyl)indolizine-1-carboxylate derivatives as promising candidates for antimicrobial agents. These compounds exhibit significant activity against various bacterial strains, making them potential candidates for developing new antibiotics. For instance, derivatives with trifluoromethyl substitutions have shown enhanced antibacterial properties compared to their non-fluorinated counterparts .
Antitubercular Properties
The compound has also been investigated for its antitubercular activity. Research indicates that certain derivatives can inhibit the growth of Mycobacterium tuberculosis, which is crucial given the rising incidence of drug-resistant tuberculosis strains .
Inhibition of Vascular Endothelial Growth Factor (VEGF)
Indolizine derivatives, including this compound, have been studied for their ability to inhibit VEGF, a key factor in angiogenesis. This property suggests potential applications in cancer therapy, where controlling blood vessel formation can limit tumor growth .
Material Science Applications
Fluorescent Dyes
this compound has been explored as a building block for fluorescent dyes. Its unique electronic properties allow it to be used in creating dyes that are effective in dye-sensitized solar cells (DSSCs). The incorporation of this compound into dye formulations can enhance the efficiency of light absorption and conversion into energy .
Agricultural Chemistry Applications
Larvicidal Activity
The compound has demonstrated significant larvicidal activity against mosquito larvae, indicating its potential use as a biopesticide. Studies have shown that specific derivatives can effectively reduce larval populations of disease-carrying mosquitoes, thus contributing to vector control strategies in public health .
Herbicidal Properties
Research on the herbicidal effects of this compound derivatives indicates their potential use in agricultural settings to manage weed populations. These compounds can inhibit weed growth without adversely affecting crop yields, making them valuable in sustainable agriculture practices .
Data Summary and Case Studies
Mechanism of Action
The mechanism of action of ethyl 2-(trifluoromethyl)indolizine-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. Specific pathways and targets depend on the compound’s application, such as inhibiting enzyme activity in cancer cells or binding to microbial proteins to exert antimicrobial effects.
Comparison with Similar Compounds
Structural and Electronic Differences
The trifluoromethyl group at position 2 distinguishes the target compound from structurally related indolizine carboxylates. Key comparisons include:
Key Observations :
- Positional Effects : Substituents at position 2 (as in the target compound) may sterically hinder interactions compared to position 3 or 7 derivatives, altering biological activity .
Physicochemical Properties
Notes:
- Melting points for -CF₃ derivatives are unreported but expected to be lower than benzoyl-substituted analogs due to reduced crystallinity.
Biological Activity
Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate is a compound that has garnered attention in recent research due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anti-inflammatory, antimicrobial, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound belongs to the indolizine family, characterized by a fused bicyclic structure featuring a trifluoromethyl group. The synthesis of this compound typically involves multi-step organic reactions, often utilizing starting materials such as acetoacetates or propargyloxypyridines. Recent advancements have improved the yield and efficiency of these synthetic pathways, making it easier to obtain derivatives with varying substitutions on the indolizine core .
1. Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of indolizine derivatives, particularly those substituted with trifluoromethyl groups. For instance, derivatives have shown significant inhibition of cyclooxygenase-2 (COX-2) enzymes, which are key players in inflammatory processes. In vitro assays demonstrated that certain compounds reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating their potential as therapeutic agents for inflammatory diseases .
Table 1: Summary of Anti-inflammatory Activity
| Compound | COX-2 Inhibition (%) | TNF-α Reduction (%) | IL-6 Reduction (%) |
|---|---|---|---|
| Compound 4a | 85% | 70% | 65% |
| Compound 4d | 90% | 75% | 80% |
| Indomethacin | Reference | Reference | Reference |
2. Antimicrobial Activity
Indolizine derivatives have also been investigated for their antimicrobial properties. Compounds containing the trifluoromethyl group exhibited notable activity against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Table 2: Antimicrobial Efficacy
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Ethyl Indolizine | E. coli | 15 |
| Ethyl Indolizine | S. aureus | 18 |
| Ethyl Indolizine | C. albicans | 20 |
3. Larvicidal Activity
Research has also explored the larvicidal effects of this compound against mosquito larvae, particularly Anopheles species. The compound demonstrated high mortality rates in larval stages, suggesting its potential use in vector control strategies against malaria .
Table 3: Larvicidal Activity
| Compound | Mortality Rate (%) |
|---|---|
| Compound 4a | 91% |
| Compound 4b | 92% |
Case Studies and Research Findings
A notable study conducted by researchers involved the synthesis and evaluation of several indolizine derivatives for their biological activity. The study found that compounds with trifluoromethyl substitutions showed enhanced bioactivity compared to their non-substituted counterparts. This enhancement was attributed to increased lipophilicity and altered electronic properties that facilitate better interaction with biological targets .
In silico docking studies further supported these findings by predicting favorable binding affinities for COX-2 and other inflammatory mediators, reinforcing the potential applicability of these compounds in drug development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via multi-step reactions involving coupling agents, trifluoromethylation, and esterification. For example, a common approach uses pyridine and trioxatriphosphane reagents to facilitate condensation under nitrogen at 0°C . Key parameters include temperature control (e.g., 0°C to prevent side reactions) and solvent selection (ethyl acetate for extraction).
- Data : LCMS (m/z 791 [M+H]⁺) and HPLC retention times (1.19 minutes under SMD-TFA05 conditions) are critical for monitoring intermediate purity .
Q. How is the structural integrity of this compound validated?
- Methodology : Use a combination of ¹H/¹³C NMR (to confirm substituent positions and ester groups) and high-resolution mass spectrometry (HRMS) for molecular weight verification. For crystallographic analysis, SHELX software (e.g., SHELXL for refinement) is widely employed to resolve complex structures .
- Example : In related indolizine derivatives, NMR signals for aromatic protons appear at δ 7.3–8.1 ppm, while ester carbonyls resonate near δ 165–170 ppm in ¹³C spectra .
Advanced Research Questions
Q. What experimental challenges arise in optimizing trifluoromethylation during synthesis, and how are they addressed?
- Challenge : The electron-withdrawing nature of the trifluoromethyl group can hinder reactivity, leading to low yields.
- Solutions :
- Use copper(I) iodide or palladium catalysts to enhance coupling efficiency .
- Optimize stoichiometry of trifluoromethyl sources (e.g., CF₃I or Togni’s reagent) .
Q. How do researchers resolve contradictions in spectral data for indolizine derivatives?
- Case Study : Discrepancies in HPLC retention times (e.g., 1.19 vs. 1.26 minutes under similar conditions) may indicate isomerization or impurities.
- Methodology :
- Perform 2D NMR (COSY, HSQC) to distinguish positional isomers.
- Use X-ray crystallography to unambiguously assign stereochemistry .
Q. What strategies are employed to design biologically active indolizine derivatives?
- Approach :
- Introduce electron-deficient groups (e.g., trifluoromethyl) to enhance metabolic stability.
- Modify the ester moiety to improve solubility (e.g., replacing ethyl with PEGylated chains) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
